4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide
Overview
Description
“4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide” is a chemical compound with the molecular formula C9H9ClN2O2 . It has a molecular weight of 213.62 g/mol . This compound can be used as an intermediate for the synthesis of Prucalopride , a selective 5-HT4 receptor agonist used effectively for chronic constipation .
Synthesis Analysis
A key step in the synthesis of “4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide” is a zinc-mediated ring closure of methyl 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate . This method is reported to be facile and scalable .Molecular Structure Analysis
The IUPAC name of this compound is 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid . The InChI string is InChI=1S/C9H8ClNO3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H,12,13) . The canonical SMILES representation is C1COC2=C1C(=C(C=C2C(=O)O)Cl)N .Chemical Reactions Analysis
As an intermediate, “4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide” is used in the synthesis of Prucalopride . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.62 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 213.0192708 g/mol .Scientific Research Applications
Antimicrobial Activities : A study conducted by Parameshwarappa and Sangapure (2009) found that derivatives of benzofurancarboxamide showed potential in antimicrobial activities. This suggests its application in developing new antimicrobial agents (Parameshwarappa & Sangapure, 2009).
Synthesis of Enterokinetic Agents : Willemsens et al. (2004) developed a facile and scalable method for synthesizing 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, an intermediate in creating enterokinetic agents. This highlights its role in pharmaceutical manufacturing (Willemsens et al., 2004).
Pro-apoptotic Indapamide Derivatives : Yılmaz et al. (2015) synthesized derivatives of benzofurancarboxamide with notable proapoptotic activity against melanoma cell lines, indicating its potential use in cancer treatment (Yılmaz et al., 2015).
Antiviral and Antiproliferative Activity : Pudlo et al. (1990) explored the antiviral and antiproliferative activity of benzofurancarboxamide derivatives, contributing to the development of new antiviral agents (Pudlo et al., 1990).
Synthesis of Benzofuran Analogues : Parameshwarappa, Basawaraj, and Sangapure (2008) focused on synthesizing new benzofuran analogues from bromosalicylaldehyde, highlighting the versatility of benzofurancarboxamide in synthesizing various compounds (Parameshwarappa, Basawaraj, & Sangapure, 2008).
Pharmacological Applications : Yanagi et al. (2000) prepared and characterized polymorphs of a benzofurancarboxamide derivative, indicating its potential in pharmaceutical formulation (Yanagi et al., 2000).
Synthesis of Anti-Tubercular Compounds : Nimbalkar et al. (2018) synthesized novel derivatives of benzofurancarboxamide, showing promising in vitro anti-tubercular activity. This suggests its utility in developing new treatments for tuberculosis (Nimbalkar et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYQIWSECQYHAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=C(C=C2C(=O)N)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217832 | |
Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801217832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |
CAS RN |
182808-16-8 | |
Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182808-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801217832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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